molecular formula C26H27ClN6O5S2 B12399472 GPR81 agonist 2

GPR81 agonist 2

Cat. No.: B12399472
M. Wt: 603.1 g/mol
InChI Key: ZVDDZDATCIKPCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPR81 agonist 2 involves high-throughput screening and the development of chemical series containing a central acylurea scaffold . The synthetic route typically includes the formation of the acylurea linkage through condensation reactions under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

GPR81 agonist 2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

GPR81 agonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

GPR81 agonist 2 exerts its effects by binding to the GPR81 receptor, leading to the activation of downstream signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces lipolysis in adipocytes and modulates energy metabolism . Additionally, this compound can activate the cAMP/PKA pathway and the PLC/PKC/Akt pathway, contributing to its diverse physiological effects .

Properties

Molecular Formula

C26H27ClN6O5S2

Molecular Weight

603.1 g/mol

IUPAC Name

2-chloro-4-ethoxy-N-[[6-(1-methylpiperidin-4-yl)sulfonyl-1,3-benzothiazol-2-yl]carbamoyl]-5-pyrazol-1-ylbenzamide

InChI

InChI=1S/C26H27ClN6O5S2/c1-3-38-22-15-19(27)18(14-21(22)33-10-4-9-28-33)24(34)30-25(35)31-26-29-20-6-5-17(13-23(20)39-26)40(36,37)16-7-11-32(2)12-8-16/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H2,29,30,31,34,35)

InChI Key

ZVDDZDATCIKPCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C4CCN(CC4)C)N5C=CC=N5

Origin of Product

United States

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